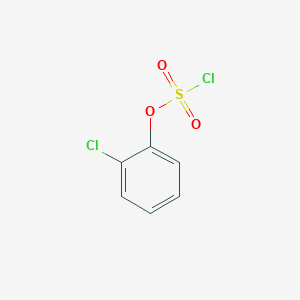
2-Chlorophenyl chloranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenyl chloranesulfonate is an organic compound with the molecular formula C6H4ClSO3Cl. It is a derivative of chlorophenol and is used in various chemical processes and applications. This compound is known for its reactivity and is utilized in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chlorophenyl chloranesulfonate can be synthesized through the reaction of 2-chlorophenol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonate ester. The general reaction is as follows:
C6H4ClOH+ClSO3H→C6H4ClSO3Cl+H2O
This reaction requires careful handling of chlorosulfonic acid due to its highly corrosive nature.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorophenyl chloranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: It can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Formation of quinones.
Reduction: Formation of reduced chlorophenyl derivatives.
Applications De Recherche Scientifique
2-Chlorophenyl chloranesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Used in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chlorophenyl chloranesulfonate involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. In biochemical assays, it may interact with enzymes or other proteins, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenol: A precursor to 2-chlorophenyl chloranesulfonate, used in similar applications.
Chlorosulfonic Acid: Used in the synthesis of various sulfonate esters.
Phenyl Chloranesulfonate: A related compound with similar reactivity but different substituents.
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of both chlorine and sulfonate groups, which make it versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H4Cl2O3S |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
1-chloro-2-chlorosulfonyloxybenzene |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H |
Clé InChI |
VRJAWYNMEVHFCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OS(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


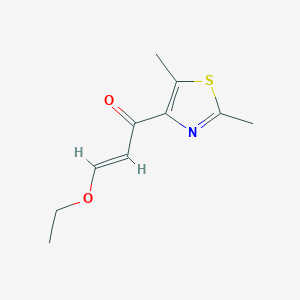

![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)
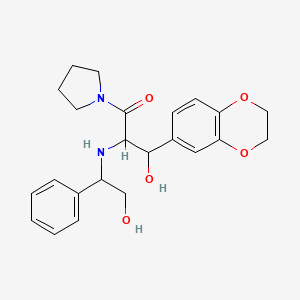
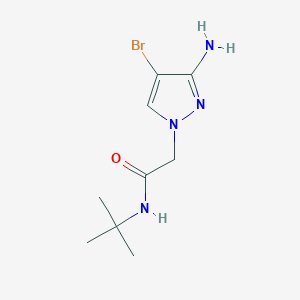
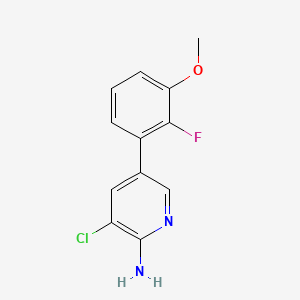
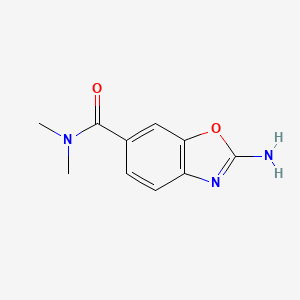
![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
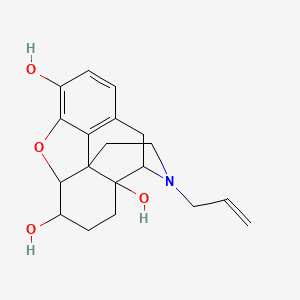
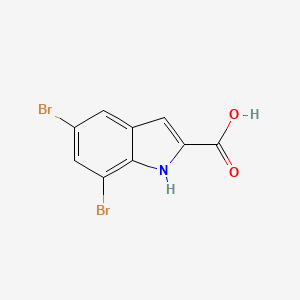
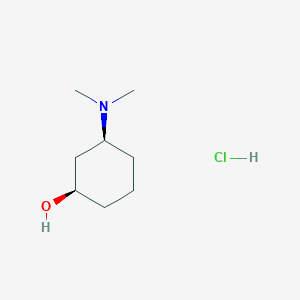
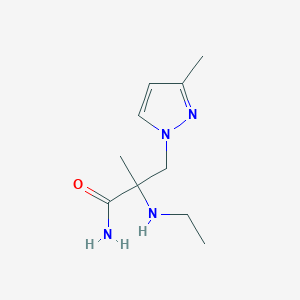
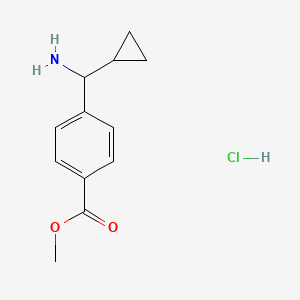
![4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13644418.png)
